Product packaging for 4-Amino-6-benzylaminopyrimidine(Cat. No.:)

4-Amino-6-benzylaminopyrimidine

Cat. No.: B1364159
M. Wt: 200.24 g/mol
InChI Key: OSEJHFUKQYMCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-benzylaminopyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of aminopyrimidines, which are privileged structures in pharmaceutical development due to their diverse biological activities. Pyrimidine derivatives are extensively investigated as key scaffolds in the synthesis of novel therapeutic agents. Research indicates that structurally related 4-amino-6-benzylpyrimidine compounds have been designed and synthesized as potent inhibitors of HIV-1 reverse transcriptase, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Furthermore, benzylaminopyrimidine derivatives have been explored for their potential in other therapeutic areas. The broader class of pyrimidine compounds demonstrates a wide spectrum of pharmacological properties, including antimicrobial , antitumor , and antitubercular activities . Some pyrimidine derivatives have also been identified as having immunosuppressive activity, suggesting potential applications in organ transplantation and autoimmune diseases . The molecular structure of this compound, featuring multiple hydrogen bond donors and acceptors, allows for targeted interactions with enzymatic active sites. This makes it a valuable building block for constructing more complex molecules and for probing biological mechanisms. Researchers utilize this compound as a critical intermediate in the synthesis of annulated pyrano[2,3-d]pyrimidines and other fused heterocyclic systems, which are important in the development of new chemotherapeutic agents . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4 B1364159 4-Amino-6-benzylaminopyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

4-N-benzylpyrimidine-4,6-diamine

InChI

InChI=1S/C11H12N4/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H3,12,13,14,15)

InChI Key

OSEJHFUKQYMCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=C2)N

Origin of Product

United States

Molecular Interactions and Biological Activities of Aminopyrimidine and Benzylaminopyrimidine Scaffolds

General Biological Significance of Pyrimidine (B1678525) Derivatives

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological processes and a prolific scaffold in medicinal chemistry. ignited.ingsconlinepress.comnih.gov Its derivatives are integral components of nucleic acids (DNA and RNA) in the form of thymine, cytosine, and uracil, highlighting their essential role in genetic information storage and transfer. ignited.ingsconlinepress.com Beyond this primary function, the pyrimidine ring is a key constituent of various vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and is found in other important biological molecules like folic acid. gsconlinepress.compharmaguideline.com

The versatility of the pyrimidine core has made it a privileged structure in drug discovery, leading to the development of a wide array of therapeutic agents. nih.govtandfonline.com The ability of pyrimidine derivatives to interact with a diverse range of biological targets, including enzymes and receptors, has resulted in compounds with a broad spectrum of pharmacological activities. orientjchem.orgmdpi.comnih.gov These activities include:

Anticancer: Pyrimidine analogs are used in chemotherapy to interfere with DNA and RNA synthesis in rapidly dividing cancer cells. gsconlinepress.comorientjchem.orgmdpi.com

Antimicrobial: This class of compounds has yielded effective antibacterial, antifungal, and antiviral agents. gsconlinepress.comorientjchem.orgnih.gov For instance, some derivatives are employed to combat respiratory tract infections and as anti-HIV medications. orientjchem.orgnih.gov

Anti-inflammatory and Analgesic: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and pain-relieving properties. orientjchem.orgjddtonline.infowisdomlib.org

Cardiovascular: Derivatives like Minoxidil and Rosuvastatin are used to treat hypertension and manage cardiovascular disease, respectively. nih.gov

Central Nervous System (CNS) Activity: Pyrimidine-based drugs have been developed as sedatives, hypnotics, and anticonvulsants. ignited.innih.gov

The widespread therapeutic application of pyrimidine derivatives underscores their significance in medicinal chemistry. nih.govtandfonline.com Researchers continue to explore the vast chemical space of pyrimidine scaffolds to design novel molecules with enhanced potency and selectivity for various biological targets. tandfonline.commdpi.com

Mechanisms of Enzyme Inhibition by Pyrimidine Derivatives

The therapeutic efficacy of many pyrimidine derivatives stems from their ability to inhibit specific enzymes involved in critical biological pathways. karger.comrxlist.com By blocking the active site or an allosteric site of an enzyme, these compounds can modulate its activity, thereby correcting pathological processes. The structural diversity of the pyrimidine scaffold allows for the design of inhibitors that can target a wide range of enzymes with high specificity. researchgate.net

Enzyme inhibition by pyrimidine derivatives is a key mechanism in the treatment of various diseases, including cancer, autoimmune disorders, and metabolic diseases. frontiersin.orgembopress.org For example, inhibitors of the de novo pyrimidine biosynthesis pathway have shown promise as anticancer agents by starving cancer cells of the necessary precursors for nucleic acid synthesis. embopress.org Similarly, pyrimidine synthesis inhibitors are used in the treatment of autoimmune diseases like multiple sclerosis by blocking the proliferation of lymphocytes. rxlist.com

Recent studies have highlighted the potential of pyrimidine derivatives to act as multi-target inhibitors, simultaneously modulating the activity of several enzymes involved in a disease cascade. researchgate.net This polypharmacological approach can offer enhanced therapeutic benefits and a lower likelihood of developing drug resistance. The investigation of inhibition mechanisms, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), is crucial for the rational design and optimization of new pyrimidine-based enzyme inhibitors. researchgate.netacs.org

Investigation of STAT6 Inhibition by 4-Benzylaminopyrimidine-5-carboxamide Derivatives

Recent research has focused on the development of 4-benzylaminopyrimidine-5-carboxamide derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). While specific findings on these derivatives were not available in the immediate search results, the broader context of pyrimidine derivatives as kinase inhibitors is well-established. Kinases are a major class of enzymes that are often targeted in cancer and inflammatory diseases. The general principle involves the pyrimidine scaffold acting as a hinge-binder in the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The carboxamide and benzylamino substitutions on the pyrimidine ring would be designed to create specific interactions with amino acid residues in the STAT6 protein, enhancing potency and selectivity. Further research in this specific area would be needed to elucidate the precise mechanism and structure-activity relationships.

Exploration of Tyrosine Kinase Inhibition by Benzylaminopyrimidines

Benzylaminopyrimidines have emerged as a significant class of tyrosine kinase inhibitors. For example, certain 2,4-di(arylamino)pyrimidine derivatives have been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, including wild-type and mutant forms. nih.gov One such inhibitor demonstrated potent activity against mutant EGFR with an IC50 value of 5.51 nM. nih.gov The mechanism of inhibition typically involves the pyrimidine core binding to the hinge region of the kinase's ATP-binding pocket, a common feature for many kinase inhibitors. The benzylamino group and other substituents on the pyrimidine ring extend into other regions of the active site, forming additional interactions that contribute to the inhibitor's potency and selectivity. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues.

Studies on α-Glucosidase and α-Amylase Inhibition by Aminopyrimidine Derivatives

Aminopyrimidine derivatives have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. A recent study on novel pyrimidine derivatives demonstrated their effective inhibition of α-glucosidase, with Ki values (inhibition constants) in the nanomolar range, specifically between 17.37 ± 1.11 nM and 253.88 ± 39.91 nM. researchgate.net The inhibition of these enzymes delays the breakdown of carbohydrates into glucose in the small intestine, thereby reducing postprandial blood glucose levels. The mechanism of inhibition likely involves the aminopyrimidine scaffold interacting with the active site of the enzymes, preventing the binding of their natural carbohydrate substrates. The specific interactions would depend on the substitution pattern on the pyrimidine ring and the topology of the enzyme's active site.

Ligand-Protein Binding Interactions: Case Study with 4-Amino-2-benzylaminopyrimidine and Thiaminase TenA

While a specific case study for 4-amino-2-benzylaminopyrimidine and thiaminase TenA was not found in the provided search results, the principles of ligand-protein binding for aminopyrimidine derivatives can be inferred from studies on other enzyme-inhibitor complexes. The binding of a small molecule inhibitor like an aminopyrimidine to an enzyme such as thiaminase would be governed by a combination of intermolecular forces. The aminopyrimidine core could form hydrogen bonds with amino acid residues in the active site. The benzyl (B1604629) group would likely occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The amino group could also participate in hydrogen bonding or electrostatic interactions. Understanding these specific interactions through techniques like X-ray crystallography or molecular docking is crucial for optimizing the inhibitor's structure to enhance its potency and selectivity for the target enzyme.

Interaction with Other Biological Targets and Pathways

The versatility of the aminopyrimidine and benzylaminopyrimidine scaffolds extends to their interaction with a wide range of other biological targets and pathways beyond the specific enzymes mentioned above.

Novel synthesized pyrimidine derivatives have been shown to effectively inhibit carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov For these enzymes, the pyrimidine derivatives exhibited Ki values in the nanomolar range. nih.gov For instance, the Ki values against hCA I were between 39.16 ± 7.70 and 144.62 ± 26.98 nM, and for hCA II, they were between 18.21 ± 3.66 and 136.35 ± 21.48 nM. nih.gov The inhibition of cholinesterases, AChE and BChE, was also significant, with Ki values ranging from 33.15 ± 4.85 to 52.98 ± 19.86 nM for AChE and 31.96 ± 8.24 to 69.57 ± 21.27 nM for BChE. nih.gov

Furthermore, pyrimidine derivatives have been identified as inhibitors of the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in the STING (stimulator of interferon genes) pathway. A novel pyrrolopyrimidinone derivative demonstrated potent ENPP1 inhibition with an IC50 of 14.68 nM, leading to the activation of the STING pathway and enhanced innate immune response. acs.org Molecular docking studies of this inhibitor showed that the pyrimidine moiety forms a hydrogen bond with the amino acid residue K295 and engages in π-π stacking interactions with Y340 and F257 within the cGAMP binding site of ENPP1. acs.org

The inhibition of the pyrimidine biosynthesis pathway itself has been shown to have broader effects, including the induction of an innate immune response that can suppress viral growth. nih.gov This suggests that pyrimidine derivatives can modulate cellular signaling pathways in a way that extends beyond simple enzyme inhibition, influencing complex processes like immune regulation.

The ability of these scaffolds to interact with multiple targets highlights their potential for the development of drugs with novel mechanisms of action and broad therapeutic applications.

Modulation of Signal Transduction Pathways

The aminopyrimidine scaffold is a key component in molecules designed to modulate critical cellular signaling pathways, which are often dysregulated in diseases like cancer.

Research into derivatives of 4-Amino-6-benzylaminopyrimidine has revealed specific interactions with these pathways. One notable derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as an activator of the canonical Wnt/β-catenin signaling pathway. researchgate.net In studies on human monocytes, AMBMP was shown to induce the accumulation of β-catenin. researchgate.net This is significant because the Wnt pathway is crucial for cell fate, proliferation, and migration.

Furthermore, analogs of 4-Aminopyrimidine (B60600) have been developed as potent inhibitors of the PI3K/Akt/mTOR kinase pathway. lktlabs.com This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. lktlabs.com The ability of aminopyrimidine derivatives to interact with multiple, distinct signaling cascades highlights the scaffold's versatility in medicinal chemistry. Related structures, such as 4-aminopyrazolopyrimidines and 4-amino-thieno[2,3-d]pyrimidines, have also been investigated as inhibitors of other critical signaling kinases like Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and HER2. nih.govnih.gov

Interference with DNA Damage Repair Systems

While many anticancer agents function by inducing DNA damage or inhibiting repair mechanisms, specific research detailing the role of this compound in interfering with DNA damage repair systems is not extensively documented in publicly available literature. DNA damage can be caused by various agents, including alkylating compounds that modify DNA bases like guanine. nih.gov The repair of such damage is critical for cell survival, and its inhibition can lead to cell death, a desirable outcome in cancer treatment. nih.gov Although the broader class of pyrimidine analogs includes compounds that act as anticancer agents, their specific mechanisms related to DNA repair interference require further elucidation. Some amino acid residues in DNA-binding proteins have been shown to repair DNA damage through electron transfer reactions, a process that could theoretically be influenced by small molecules. nih.gov

Role in Epigenetic Modification Research

Epigenetic modifications, such as DNA methylation and histone modification, are crucial for regulating gene expression without altering the DNA sequence itself. These processes are of high interest in drug discovery, particularly for cancer and other diseases. However, based on available scientific literature, the specific compound this compound and its close derivatives have not yet been a significant focus of epigenetic modification research.

Broad Spectrum Research on Pharmacological Effects

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. nih.govresearchgate.net Substitutions on the pyrimidine ring greatly influence the resulting biological effects, leading to the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Investigation of Antineoplastic Potential

The 4-aminopyrimidine scaffold is a recognized building block in the synthesis of novel antineoplastic agents. lktlabs.com Analogs have been shown to inhibit breast cancer cell growth in murine models through the modulation of signaling pathways like PI3K/Akt/mTOR. lktlabs.com

The antineoplastic potential is not limited to a single mechanism. For instance, some 2-aminopyrimidine (B69317) derivatives have been investigated as inhibitors of β-glucuronidase. mdpi.com Elevated activity of this enzyme is associated with certain pathologies, including colon cancer, by promoting the release of carcinogens in the body. mdpi.com The inhibition of β-glucuronidase by these derivatives represents another potential avenue for their anticancer effects. One such derivative demonstrated potent inhibition with an IC50 value significantly lower than the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com

Compound Class/DerivativeTarget Pathway/EnzymeDisease ContextReference
4-Aminopyrimidine AnalogsPI3K/Akt/mTOR PathwayBreast Cancer lktlabs.com
4-Aminopyrazolopyrimidine DerivativesBTK, EGFR KinasesVarious Cancers nih.gov
4-Amino-thieno[2,3-d]pyrimidine DerivativesEGFR/HER2 KinasesBreast Cancer nih.gov
2-Aminopyrimidine Derivativesβ-GlucuronidaseColon Cancer mdpi.com

Research on Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

The pyrimidine framework is present in many compounds with documented antimicrobial properties. nih.govresearchgate.net However, detailed research into the specific antimicrobial mechanisms of this compound is limited. While some 4-aminopyrimidine analogs have been noted for their potential microbial activity, specific data on their spectrum (antibacterial, antifungal, antiviral) and mode of action are not well-defined in the available literature. lktlabs.com For related heterocyclic structures, such as pyrazolopyrimidine derivatives, some have shown activity against fungal species like Aspergillus flavus, Aspergillus fumigatus, and Trichophyton mentagrophytes. The effectiveness of these compounds is often enhanced by the presence of specific chemical groups, such as trifluoromethyl, which increases lipophilicity and biological activity.

Exploration of Anti-inflammatory Pathways

Derivatives of benzylaminopyrimidine have been a subject of significant research for their anti-inflammatory properties. Studies have shown that 4-Amino-5-arylpyrimidines possess anti-inflammatory activity in carrageenan-induced edema models in rats. nih.gov

More specifically, the derivative 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) has been identified as a potent modulator of inflammatory responses. This compound acts as a suppressor of inflammation in human monocytes engaged by Toll-like receptors (TLRs) 2, 4, and 5. researchgate.net In the context of stimulation by lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4, AMBMP was found to suppress the production of pro-inflammatory cytokines like TNF, IL-6, and IL-12 p40. researchgate.net This suppression was linked to its ability to activate the Wnt/β-catenin pathway, which in turn abrogated NF-κB p65 phosphorylation, a key step in the inflammatory signaling cascade. researchgate.net

Stimulant (TLR)Cytokine MeasuredEffect of AMBMPReference
LPS (TLR4)TNF, IL-6, IL-12 p40Suppression researchgate.net
Pam3CSK4 (TLR2/1)Pro-inflammatory CytokinesSuppression researchgate.net
FSL-1 (TLR2/6)Pro-inflammatory CytokinesSuppression researchgate.net
Flagellin (TLR5)Pro-inflammatory CytokinesSuppression researchgate.net

The anti-inflammatory effect of AMBMP could be reversed by pharmaceutical inhibitors of the Wnt/β-catenin pathway, confirming its mechanism of action. researchgate.net

Studies on Antiparasitic Activities

The aminopyrimidine scaffold is a significant heterocyclic structure that has been explored for a wide range of pharmacological activities, including antiparasitic properties. Researchers have investigated derivatives of this scaffold for their potential to combat various parasitic infections, such as malaria, leishmaniasis, and trypanosomiasis. nih.gov

A notable area of investigation has been the development of pyrimidine derivatives targeting kinetoplastids, the group of protozoa that includes Trypanosoma species, the causative agents of Human African Trypanosomiasis (sleeping sickness). nih.gov A study focused on novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives demonstrated promising activity against Trypanosoma brucei. nih.gov These compounds were designed based on previous findings and synthesized to explore their potential as antitrypanosomal agents. The in vitro activity of these derivatives against Trypanosoma brucei rhodesiense revealed several potent molecules, with some exhibiting efficacy in the sub-micromolar range. nih.gov For instance, compound 32 from this series showed an EC₅₀ value of 0.5 µM. nih.gov This line of research highlights the potential of the 4,6-disubstituted pyrimidine core as a viable scaffold for developing new treatments for neglected tropical diseases. nih.gov

While direct studies on this compound are limited in publicly accessible literature, the activity of these related pyrimidine derivatives underscores the importance of this chemical class in antiparasitic research. The mechanism of action for many antiparasitic drugs involves the inhibition of essential parasite enzymes. nih.gov For example, in Toxoplasma gondii, aromatic amino acid hydroxylases (AAHs) are considered a potential drug target, and derivatives of 4-arylthiosemicarbazide have been shown to inhibit these enzymes. mdpi.com Similarly, the disruption of polyamine biosynthesis by targeting enzymes like L-arginine amidinohydrolase is a known strategy against Leishmania parasites. nih.gov These examples of targeted enzyme inhibition in parasites provide a rational basis for the continued investigation of aminopyrimidine derivatives, which could be designed to interact with similar critical biochemical pathways.

**Table 1: Antitrypanosomal Activity of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives against T. b. rhodesiense*** *Data sourced from Publication nih.gov

Click to view interactive data table
Compound EC₅₀ (µM) against T. b. rhodesiense
29 <1
30 <1
32 0.5
33 <1

Research into Central Nervous System (CNS) Modulating Effects

The aminopyridine and its related aminopyrimidine scaffolds are fundamental structures in medicinal chemistry, known to interact with various enzymes and receptors within the central nervous system (CNS). rsc.org Their unique structural properties allow them to function as valuable pharmacophores for developing agents that can modulate CNS activity. rsc.org

A primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels. rsc.org This activity can restore conduction in demyelinated axons, which is the therapeutic basis for the use of 4-aminopyridine (B3432731) (dalfampridine) to improve walking in patients with multiple sclerosis. rsc.orgnih.gov However, studies on experimental CNS demyelination have also shown that at higher doses, 4-aminopyridine can induce convulsions, indicating a narrow therapeutic window and dose-limiting neurotoxicity. nih.gov

More complex aminopyrimidine derivatives have been designed to target specific enzymes implicated in neurodegenerative diseases. A significant area of research has been the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov In one study, a series of novel 4-aminopyrimidine derivatives were designed and optimized from a lead compound discovered through virtual screening. This optimization led to the identification of compounds with significantly improved potency. For example, compound 13g in the series demonstrated an IC₅₀ of 1.4 µM, a 26-fold improvement over the initial lead compound. nih.gov Furthermore, permeability assays suggested that this compound has the potential to cross the blood-brain barrier, a critical requirement for any CNS-active drug. nih.gov

The broader aminopyridine framework has also been explored for other neurotropic activities. Derivatives of arylmethylamino phenylpyridine have been reported to possess anti-tranquilizing and antidepressant properties, suggesting that the scaffold can be modified to influence mood and alertness. rsc.org The modulation of glutamatergic neurotransmission is another avenue through which CNS effects can be elicited, often leading to a general depression of CNS activity, such as sedation. nih.gov The diverse biological effects of these scaffolds underscore their potential in developing new therapies for a range of CNS disorders, from neurodegeneration to mood disorders. rsc.org

Table 2: BACE1 Inhibitory Activity of Optimized 4-Aminopyrimidine Derivatives Data sourced from Publication nih.gov

Click to view interactive data table
Compound BACE1 Inhibition IC₅₀ (µM)
Lead Compound 1 37.4
Optimized Compound 13g 1.4

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 4-Amino-6-benzylaminopyrimidine is largely dictated by the nucleophilic character of the amino groups and the electrophilic nature of the pyrimidine (B1678525) ring. The amino groups can undergo various reactions, such as acylation, alkylation, and condensation with carbonyl compounds. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the existing amino substituents are activating groups.

Role as a Synthetic Building Block

Due to its reactive functional groups, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The amino groups provide handles for further chemical elaboration, allowing for the construction of fused pyrimidine derivatives or molecules with extended side chains. These more elaborate structures are often designed to probe structure-activity relationships in medicinal chemistry programs.

Potential Applications in Medicinal Chemistry Research

The 4-aminopyrimidine (B60600) scaffold is a well-established pharmacophore in medicinal chemistry. The addition of a benzylamino group at the 6-position can enhance the binding affinity and selectivity of these compounds for various biological targets. For instance, as previously mentioned, derivatives of 4-benzylaminopyrimidine have been identified as potent inhibitors of STAT6, a transcription factor involved in the inflammatory response. researchgate.net This suggests that this compound and its analogues could be promising starting points for the development of novel anti-inflammatory or anti-allergic agents. Further research may uncover other potential therapeutic applications for this class of compounds.

Computational Chemistry and Advanced Modeling Approaches in Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding how pyrimidine (B1678525) derivatives, including the 4-Amino-6-benzylaminopyrimidine scaffold, interact with biological targets such as protein kinases.

Research on various aminopyrimidine derivatives has demonstrated their potential as inhibitors of several kinases implicated in diseases like cancer and Alzheimer's disease. tandfonline.comsemanticscholar.org In these studies, molecular docking is used to place the pyrimidine ligand into the ATP-binding site of the target kinase. For instance, docking studies on 2,4-diaminopyrimidine (B92962) derivatives targeting p21-activated kinase 4 (PAK4) revealed that key hydrogen bonds and hydrophobic interactions are crucial for inhibitory activity. nih.gov One of the most potent compounds in this series, compound B6, exhibited the lowest docking score, indicating a strong binding affinity. nih.gov The simulation showed that the pyrimidine core acts as a scaffold, with the amino and substituent groups forming critical hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. nih.gov

Similarly, docking studies of 4,6-disubstituted pyrimidine derivatives against Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease, have helped to identify compounds with high binding affinity. nih.gov These computational predictions often correlate well with in-vitro experimental results, validating the docking models. nih.gov In another study, docking of aminopyrimidine derivatives into the active site of c-Jun-N-Terminal Kinase (JNK) showed that a derivative with a benzenesulfonamide (B165840) group had the best docking score and formed favorable interactions with key catalytic residues. semanticscholar.org

Derivative ClassTarget ProteinKey Interactions Observed in DockingReference
2,4-Diaminopyrimidinesp21-activated kinase 4 (PAK4)Hydrogen bonds with hinge region, hydrophobic interactions. nih.gov
4,6-Disubstituted pyrimidinesMicrotubule Affinity-Regulating Kinase 4 (MARK4)High binding affinity interactions with the kinase domain. nih.gov
Aminopyrimidine-sulfonamidesc-Jun-N-Terminal Kinase (JNK)Hydrogen bonding with MET 149 and interactions with catalytic residues. semanticscholar.org
2-Amino-4,6-diarylpyrimidinesABL1 Tyrosine KinaseStable hydrogen bonds and π–π linkages with crucial residues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For pyrimidine derivatives, QSAR studies have been successfully employed to predict their inhibitory activities against various targets. nih.govaip.org For example, a QSAR study on a series of pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors found that specific structural features are required for potent inhibition. aip.org The resulting models, developed using methods like Multiple Linear Regression (MLR), can guide the design of more effective inhibitors. aip.org

In another study focusing on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both MLR and Artificial Neural Network (ANN) models were developed. nih.govmui.ac.irnih.gov The ANN model showed superior predictive power, with a high correlation coefficient (R² = 0.998), indicating its robustness in predicting the pharmacological activity of similar compounds. nih.govmui.ac.irnih.gov QSAR models have also been established for 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity. scielo.br These models indicated that compounds with lower dipole moments and specific charge distributions on the pyrimidine ring are likely to be more active. scielo.br This led to the successful prediction and subsequent synthesis of a new, more potent analogue. scielo.br

More advanced QSAR approaches integrate machine learning techniques. A study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized both linear methods and machine learning to build robust predictive models, highlighting the power of these techniques in exploring large datasets to quickly predict biological activity. frontiersin.org

Pyrimidine Derivative ClassTarget/ActivityQSAR Modeling TechniqueKey FindingsReference
Furopyrimidines and ThienopyrimidinesVEGFR-2 InhibitionMultiple Linear Regression (MLR), Artificial Neural Network (ANN)ANN model showed higher predictive power (R² = 0.998) than MLR. nih.govmui.ac.irnih.gov
Pyrazolo[3,4-d]pyrimidinesc-Src Inhibition2D-QSAR (Heuristic and Best MLR methods)Identified key structural requirements for inhibition. aip.org
4-Amino-2,6-diarylpyrimidine-5-carbonitrilesAnti-inflammatoryPrincipal Component Analysis, Regression (B3LYP/6-31G(d,p) and AM1)Potentially more active compounds should have low dipole moments. scielo.br
Pyrimidine-4,6-diamine derivativesJAK3 InhibitionMLR and ANNDeveloped a robust model (R² = 0.89 for MLR, 0.95 for ANN) to predict inhibitory potency. tandfonline.com

Molecular Dynamics (MD) Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the docked pose, understanding the conformational changes that may occur upon ligand binding, and calculating binding free energies. nih.govresearchgate.net

MD simulations have been applied to various pyrimidine-based inhibitors to validate docking results and gain deeper insights into their binding mechanisms. nih.gov For instance, 250-nanosecond MD simulations of pyrimidine derivatives bound to cholinesterases revealed that the pyrimidine ring, along with other key functional groups, plays a significant role in stabilizing the complex within the enzyme's active site. acs.org These simulations showed how the ligand anchors itself through interactions with key residues like Trp82 and how it can occupy different regions of the binding gorge. acs.org

In a study of pyrrolopyrimidine-based dual inhibitors of MDM2 and MDMX, MD simulations and binding free energy calculations (MM-PB/GBSA) confirmed that the active compound could effectively mimic the binding of the p53 tumor suppressor protein. nih.gov The simulations highlighted that van der Waals interactions were the dominant force in the binding, indicating the importance of shape complementarity. nih.gov Similarly, MD simulations of up to 500 nanoseconds were used to confirm the stability of newly designed pyrimidine-4,6-diamine inhibitors within the JAK3 binding site. tandfonline.com These long-timescale simulations provide robust evidence of the ligand's stability and binding mode, which is critical for guiding further drug development. nih.govtandfonline.com

In Silico Screening and Virtual Library Design for Novel Pyrimidine Compounds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, making it an excellent starting point for the design of large, focused chemical libraries. nih.govacs.org In silico screening, or virtual screening, involves the computational filtering of these large libraries to identify a smaller subset of molecules that are most likely to bind to a specific biological target. nih.govbohrium.com

This approach significantly accelerates the hit-identification phase of drug discovery. nih.gov For example, virtual screening can be performed using docking-based methods, where every compound in the library is docked into the target's active site and scored. nih.gov This has been successfully applied to discover novel antiviral compounds, such as a thiophene-pyrimidine derivative with activity against the Dengue virus. nih.gov

A powerful modern approach is the design and screening of DNA-encoded libraries (DELs). nih.govacs.org Recently, several large-scale DELs based on the pyrimidine core have been constructed, containing millions of unique compounds. nih.govacs.org These libraries are designed with diverse reactive groups on the pyrimidine scaffold to allow for a wide range of chemical modifications. nih.gov Screening of these pyrimidine-focused libraries against targets like BRD4 has successfully identified potent binders with nanomolar activity. nih.gov

Furthermore, computational approaches can be used to design novel compounds from scratch. By analyzing structure-activity relationships from known inhibitors, new molecules can be designed and then evaluated in silico for their predicted activity and drug-like properties before any synthesis is undertaken. nih.govmdpi.com This rational design process, which combines QSAR, docking, and other computational tools, makes the search for novel pyrimidine-based therapeutics more efficient and cost-effective. tandfonline.com

Emerging Research Applications and Future Directions for Pyrimidine Based Compounds

Development of Novel Pyrimidine (B1678525) Scaffolds for Specific Biological Targets

The development of novel pyrimidine scaffolds is a dynamic area of research, driven by the need for more selective and potent modulators of biological targets. Scientists are moving beyond simple modifications of existing pyrimidine-containing molecules and are instead creating innovative, complex, and three-dimensional pyrimidine-embedded polyheterocycles. nih.govacs.org This approach aims to explore new chemical space and to target challenging protein-protein interactions (PPIs) that have been considered "undruggable." nih.govacs.org

One strategy involves the use of privileged substructure-based diversity-oriented synthesis (pDOS). This method utilizes the pyrimidine core as a foundation for building a wide array of structurally diverse frameworks. nih.govacs.org By employing techniques such as tandem cyclizations and skeletal transformations, researchers can generate pyrimidine-fused medium-sized azacycles and other unique polyheterocyclic skeletons. nih.govacs.org These novel scaffolds can then be screened against a variety of biological targets.

A key aspect of this research is the rational design of molecules to interact with specific targets. For instance, pyrimidodiazepine-based scaffolds are being developed as peptidomimetics, designed to mimic protein secondary structures and modulate biological pathways. nih.govacs.org The benzyl (B1604629) group in a compound like 4-Amino-6-benzylaminopyrimidine could be envisioned to interact with hydrophobic pockets in a target protein, while the amino groups provide hydrogen bonding capabilities, illustrating how specific substitutions on the pyrimidine ring can be tailored for target engagement.

The biological significance of pyrimidine derivatives is vast, with applications ranging from anticancer to antimicrobial agents. orientjchem.orggsconlinepress.comnih.gov The development of novel scaffolds is therefore crucial for discovering new therapeutic agents with improved efficacy and reduced side effects.

Investigation of Multi-Targeting Pyrimidine Ligands

The concept of "one drug, multiple targets" has gained significant traction in drug discovery, particularly in complex diseases like cancer. Multi-targeting ligands, which are designed to interact with several biological targets simultaneously, can offer advantages in terms of efficacy and overcoming drug resistance. nih.gov The pyrimidine scaffold is well-suited for the development of such ligands due to its ability to be extensively decorated with various functional groups, allowing for the optimization of binding to multiple targets. nih.gov

A prominent area of investigation is the development of multi-target protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases. Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases. rsc.orgrsc.org For example, a new class of pyrimidine derivatives has been identified as potent inhibitors of both Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), showing promise for the treatment of idiopathic pulmonary fibrosis. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is another privileged structure for developing kinase inhibitors, with some compounds progressing to clinical trials. rsc.org

The design of multi-targeting pyrimidine ligands often involves the strategic combination of pharmacophores from known selective inhibitors or the optimization of promiscuous kinase inhibitors to achieve a desired polypharmacology. nih.gov For a hypothetical compound like this compound, the benzylamino moiety could be tailored to interact with the ATP-binding site of one kinase, while the aminopyrimidine core could engage with another, or even a different class of enzyme altogether. This highlights the modularity of the pyrimidine scaffold in the design of multi-functional molecules.

Table 1: Examples of Pyrimidine Derivatives and their Biological Targets

Compound Class Specific Target(s) Therapeutic Area
2,4-Diaminopyrimidines Dihydrofolate Reductase Antibacterial, Antimalarial
Pyrazolo[3,4-d]pyrimidines Protein Kinases (e.g., BTK, RET, mTOR) Cancer
2-Aminopyrimidines Protein Kinases (e.g., BTK, JAK3) Idiopathic Pulmonary Fibrosis

Application of Advanced Synthetic Methodologies for Diversification

The exploration of novel pyrimidine scaffolds and multi-targeting ligands is heavily reliant on the availability of efficient and versatile synthetic methods. Traditional methods for pyrimidine synthesis, such as the Biginelli reaction, are continuously being refined, and new, advanced methodologies are being developed to facilitate the rapid diversification of the pyrimidine core. wikipedia.orgmdpi.com

Modern synthetic strategies focus on the development of multicomponent reactions and catalyzed cycloadditions, which allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials. mdpi.com For instance, the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides provides access to C4-heteroatom substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals. organic-chemistry.orgacs.org

The synthesis of substituted 2-aminopyrimidines, a key structural motif in many biologically active compounds, can be achieved through the condensation of guanidine (B92328) with β-dicarbonyl compounds. nih.gov More advanced methods involve the use of transition metal catalysts, such as iridium or manganese, to mediate four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com

A plausible synthetic route to a compound like this compound could involve the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C6 position of a 4-amino-6-chloropyrimidine (B18116) precursor with benzylamine (B48309). The starting 4-amino-6-chloropyrimidine can be synthesized from 4,6-dichloropyrimidine (B16783) through ammonolysis. google.com This highlights how established and modern synthetic methods can be combined to access novel pyrimidine derivatives.

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The study of pyrimidine-based compounds is a truly interdisciplinary endeavor, situated at the interface of chemical biology and pharmacology. Chemical biology utilizes chemical tools to study and manipulate biological systems, while pharmacology investigates the effects of drugs on living organisms. Pyrimidine derivatives serve as powerful tools in both fields. nih.govacs.orgnih.gov

In chemical biology, pyrimidine-based molecules are designed as probes to investigate the function of specific proteins or pathways. plos.orgacs.org For example, the development of pyrimidine-embedded molecular frameworks is enabling the exploration of the previously inaccessible chemical space of protein-protein interactions. nih.govacs.org By creating libraries of diverse pyrimidine scaffolds, researchers can identify molecules that modulate these interactions and use them to dissect complex biological processes.

In pharmacology, the focus is on the therapeutic potential of pyrimidine derivatives. nih.gov The rich biological activity of pyrimidines has led to their development as drugs for a wide range of diseases, including cancer, infections, and inflammatory disorders. orientjchem.orggsconlinepress.comjuniperpublishers.com The integration of chemical biology and pharmacology is crucial for the successful translation of basic research findings into new medicines. For instance, a novel pyrimidine-based inhibitor identified through a chemical biology screen can be further optimized by medicinal chemists to improve its pharmacological properties, such as potency, selectivity, and bioavailability.

Potential in Chemical Probe Development

Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular context. The development of high-quality chemical probes is essential for target validation and for understanding the molecular basis of disease. Pyrimidine derivatives have emerged as a versatile scaffold for the design of chemical probes due to their synthetic tractability and their ability to be modified with reporter groups, such as fluorescent tags. plos.orgacs.org

One application of pyrimidine-based probes is in the study of DNA replication. Pyrimidine nucleoside analogues, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), can be incorporated into newly synthesized DNA. plos.org The ethynyl (B1212043) group can then be detected through a "click" reaction with a fluorescent azide, allowing for the visualization and quantification of DNA synthesis. This approach has been used to assess the replication of intracellular parasites like Trypanosoma cruzi and to screen for compounds that inhibit this process. plos.org

Furthermore, pyrimidine moieties are being investigated as recognition units for fluorescent probes designed to detect specific biomolecules, such as biothiols. acs.org By incorporating a pyrimidine ring into a fluorophore platform, researchers can create probes whose fluorescence is modulated upon reaction with the target molecule. The reactivity and specificity of these probes can be fine-tuned by altering the substituents on the pyrimidine ring. acs.org This combinatorial approach facilitates the rapid development of novel probes for a variety of biological applications. A pyrimidine-based fluorescent nanoparticle probe has even been developed for the specific detection of the bacterium Pseudomonas aeruginosa. nih.gov

Q & A

Basic Questions

Q. What established synthetic routes are available for 4-Amino-6-benzylaminopyrimidine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylamine can react with a pre-functionalized pyrimidine core (e.g., 4-amino-6-chloropyrimidine) under reflux in a polar aprotic solvent like DMF or acetonitrile. Catalysts such as triethylamine may enhance reactivity. Temperature (80–120°C) and reaction time (12–24 hours) are critical for optimizing yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of benzyl (δ 7.2–7.4 ppm for aromatic protons) and pyrimidine protons (δ 8.0–8.5 ppm). The amino group may show broad peaks at δ 5–6 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at m/z 215.13 for C11H12N4) .
  • FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors and antimicrobial agents. Researchers functionalize the amino and benzyl groups to modulate bioactivity. For example, introducing electron-withdrawing substituents on the benzyl ring can enhance binding to ATP pockets in kinases .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks : Standardize assay protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .
  • HPLC Purity Analysis : Verify compound purity (>95%) to exclude confounding effects from byproducts .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry of substituents .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina model interactions with target proteins (e.g., EGFR kinase). The benzyl group’s orientation in hydrophobic pockets can be optimized via molecular dynamics simulations .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize synthetic targets .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks. Monitor degradation via HPLC .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or desiccants in lyophilized formulations .

Key Notes

  • Safety : Handle with nitrile gloves and under fume hoods; avoid inhalation (potential respiratory irritant) .
  • Advanced SAR : The benzyl group’s para-substitution (e.g., -CF₃) improves metabolic stability but may reduce solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.